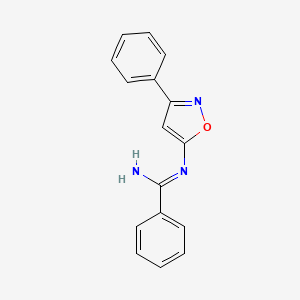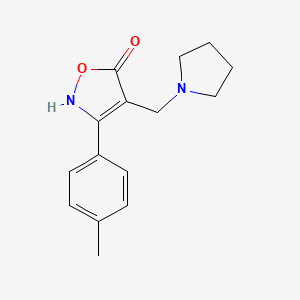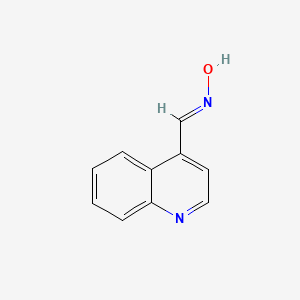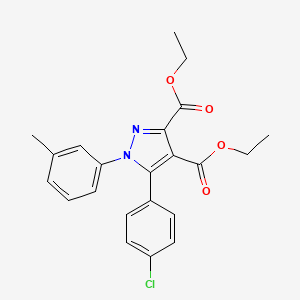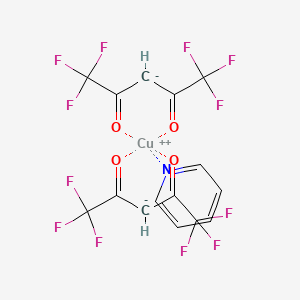
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- is a coordination compound that features copper as the central metal ion. This compound is known for its unique structural and chemical properties, which make it valuable in various scientific and industrial applications. The presence of hexafluoropentane-2,4-dionato and pyridine ligands contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- typically involves the reaction of copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfac) and pyridine. The reaction is usually carried out in an organic solvent such as light petroleum or carbon tetrachloride. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents like light petroleum or carbon tetrachloride.
Stoichiometry: Equimolar amounts of copper(II) salts, Hhfac, and pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organic solvents and reactive intermediates.
化学反应分析
Types of Reactions
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridine ligand can be substituted with other nitrogen-containing ligands.
Coordination Reactions: The compound can form adducts with other ligands, such as diazines.
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nitrogen-containing ligands like diazines.
Coordination Reactions: Often carried out in organic solvents at room temperature.
Oxidation-Reduction Reactions: May involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Coordination Reactions: Adducts with additional ligands.
Oxidation-Reduction Reactions: Copper complexes with altered oxidation states.
科学研究应用
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism by which Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various substrates, facilitating reactions through:
Ligand Exchange: The exchange of ligands around the copper center can activate or deactivate certain chemical pathways.
Redox Activity: The copper center can undergo oxidation or reduction, influencing the reactivity of the compound.
Chelation: The hexafluoropentane-2,4-dionato ligands can chelate metal ions, stabilizing reactive intermediates.
相似化合物的比较
Similar Compounds
Copper, bis(1,1,1-trifluoroacetylacetonato)(pyridine)-: Similar structure but with trifluoroacetylacetonato ligands.
Copper, bis(acetylacetonato)(pyridine)-: Similar structure but with acetylacetonato ligands.
Uniqueness
Copper, bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)(pyridine)- is unique due to the presence of hexafluoropentane-2,4-dionato ligands, which provide enhanced stability and reactivity compared to other similar compounds. The fluorinated ligands contribute to the compound’s distinct electronic and steric properties, making it valuable in specific applications where other compounds may not be as effective.
属性
分子式 |
C15H7CuF12NO4 |
|---|---|
分子量 |
556.75 g/mol |
IUPAC 名称 |
copper;1,1,1,5,5,5-hexafluoropentane-2,4-dione;pyridine |
InChI |
InChI=1S/2C5HF6O2.C5H5N.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;1-2-4-6-5-3-1;/h2*1H;1-5H;/q2*-1;;+2 |
InChI 键 |
JCCMCKFEDBOTMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=C1.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


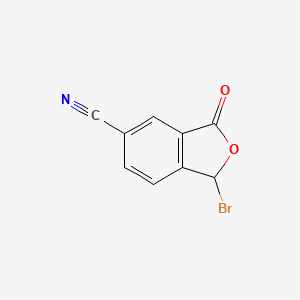
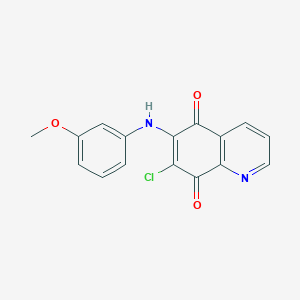
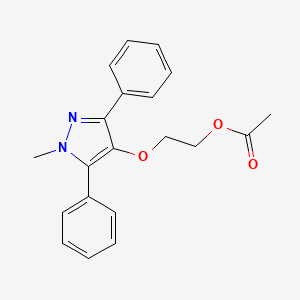

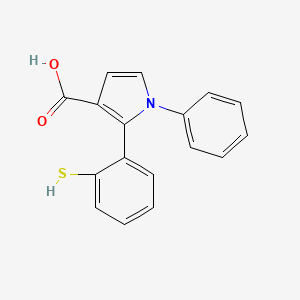
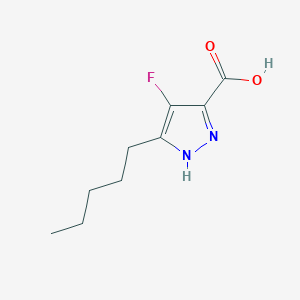
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
